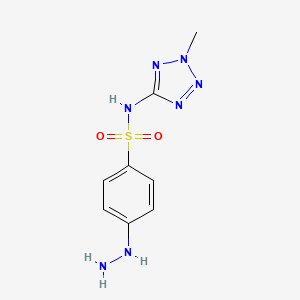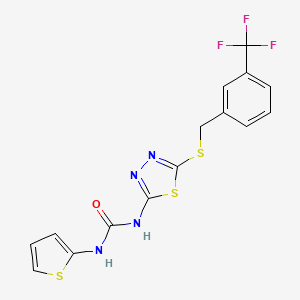
1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea" is a derivative of thiadiazole urea, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their biological activities and chemical properties. For instance, paper discusses the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity, indicating the relevance of this class of compounds in medical research, particularly in the treatment of chronic myeloid leukemia.
Synthesis Analysis
The synthesis of related compounds, as described in paper , involves a structure-based design approach. The process includes the creation of a series of receptor tyrosine kinase inhibitors, which are synthesized through a simple and efficient method. The structure-activity relationship (SAR) analysis is crucial in optimizing the biological activity of these compounds. Although the exact synthesis method for the compound is not detailed, the synthesis of similar compounds typically involves multi-step organic reactions, purification, and characterization of the final product.
Molecular Structure Analysis
The molecular structure of thiadiazole urea derivatives is complex and can be analyzed using computational methods such as Density Functional Theory (DFT). Paper provides an example of such an analysis, where the molecular structure and vibrational spectra of a related compound, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, were calculated using DFT. The study includes a detailed interpretation of the Infrared and Raman spectra, which are essential for understanding the molecular vibrations and the stability of the molecule.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole urea derivatives can be inferred from their electronic properties. The UV-Vis spectrum, along with the HOMO and LUMO energies determined by Time-Dependent Density Functional Theory, as mentioned in paper , provides insights into the potential chemical reactions these compounds can undergo. The intramolecular charge transfer (ICT) within the molecule, as evidenced by the charge density in the antibonding orbitals, suggests that these compounds could participate in various chemical reactions, including nucleophilic and electrophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole urea derivatives are closely related to their molecular structure. The hyperpolarizability and related properties such as beta, alpha(0), and Delta alpha calculated in paper indicate the non-linear optical properties of these compounds. The stability of the molecule, as analyzed through Natural Bond Orbital analysis, provides information on hyperconjugative interactions and charge delocalization, which are important for understanding the physical properties such as solubility, melting point, and crystallinity.
Scientific Research Applications
Synthesis and Characterization
- A study highlighted a novel method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, including those related to the specified compound, under microwave irradiation. This method offers a simple, efficient, and improved yield process, showcasing the significance of these derivatives in chemical research and their potential applications in various fields (Li & Chen, 2008).
Biological Activities and Applications
- Research on derivatives similar to the specified compound demonstrated potent anti-CML (chronic myeloid leukemia) activity through the PI3K/AKT signaling pathway. This suggests potential applications in developing treatments for certain types of cancer, highlighting the therapeutic relevance of these compounds in oncological research (Li et al., 2019).
Material Science and Engineering Applications
- Another study focused on the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission, incorporating derivatives similar to the specified compound. This research contributes to the development of advanced materials for electroluminescent and amplified spontaneous emission applications, underlining the versatility of these compounds in material science (Liu et al., 2016).
Chemical Structure and Bioactivity
- The synthesis and crystal structure analysis of N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea was documented, revealing insights into the compound's bioactive potential against certain fungi. This research exemplifies the intersection of chemistry and biology, providing a foundation for future pharmacological applications (Shi, 2011).
properties
IUPAC Name |
1-thiophen-2-yl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS3/c16-15(17,18)10-4-1-3-9(7-10)8-25-14-22-21-13(26-14)20-12(23)19-11-5-2-6-24-11/h1-7H,8H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNAGUYURTZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)
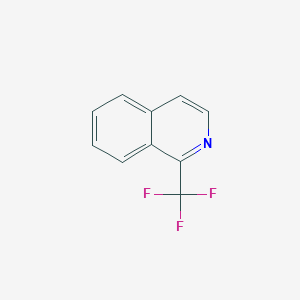
![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)
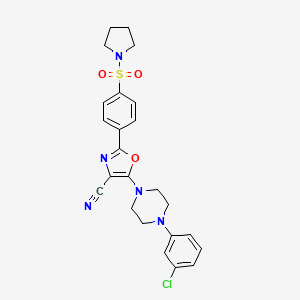

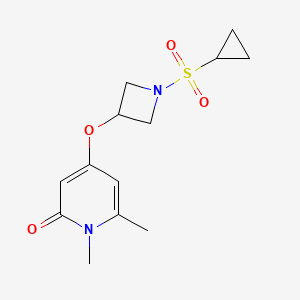
![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
